Azasetron-d3 Hydrochloride

描述

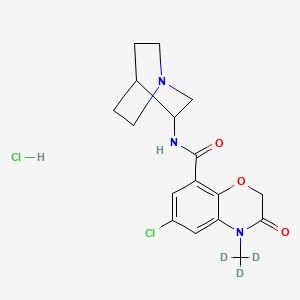

Azasetron-d3 Hydrochloride is a deuterium-labeled derivative of Azasetron Hydrochloride. It is primarily used as a biochemical tool in proteomics research. The compound is known for its antiemetic properties, which are utilized to prevent nausea and vomiting induced by chemotherapy, radiotherapy, and surgical procedures .

准备方法

The preparation of Azasetron-d3 Hydrochloride involves the incorporation of deuterium into the Azasetron Hydrochloride molecule. The synthetic route typically includes the following steps:

Deuterium Exchange Reaction: The hydrogen atoms in Azasetron Hydrochloride are replaced with deuterium atoms using deuterated reagents under controlled conditions.

Purification: The resulting compound is purified using chromatographic techniques to ensure the desired level of deuterium incorporation.

Crystallization: The purified compound is crystallized to obtain this compound in its final form.

Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving large-scale deuterium exchange reactions and advanced purification techniques to achieve high purity and yield .

化学反应分析

Azasetron-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Azasetron-d3 Hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a stable isotope-labeled compound in various chemical analyses and studies.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Azasetron Hydrochloride.

Industry: Applied in the development of new antiemetic drugs and formulations

作用机制

The mechanism of action of Azasetron-d3 Hydrochloride is similar to that of Azasetron Hydrochloride. It acts as a selective antagonist of serotonin receptors, specifically the 5-HT3 receptors. By binding to these receptors, the compound blocks the action of serotonin, thereby preventing the transmission of emetic signals to the brain. This results in the reduction of nausea and vomiting .

相似化合物的比较

Azasetron-d3 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in research studies. Similar compounds include:

Azasetron Hydrochloride: The non-deuterated form, used for similar antiemetic purposes.

Granisetron Hydrochloride: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting.

Ondansetron Hydrochloride: A widely used antiemetic with a similar mechanism of action.

This compound stands out due to its application in advanced research techniques and its ability to provide more accurate data in pharmacokinetic and metabolic studies.

生物活性

Azasetron-d3 Hydrochloride is a stable isotope-labeled derivative of Azasetron, primarily recognized for its role as a 5-HT3 receptor antagonist. This compound is significant in biochemical research, particularly in studies related to neurotransmission, pain management, and antiemetic responses. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and research findings.

Chemical Structure and Properties:

- Molecular Formula: C₁₇H₂₁Cl₂N₃O₃

- Molecular Weight: 386.3 g/mol

- Topological Polar Surface Area: 61.9 Ų

This compound operates by competitively binding to 5-HT3 receptors, which are critical in mediating the emetic reflex. By blocking serotonin from binding to these receptors, it effectively interrupts the signaling pathways that lead to nausea and vomiting .

Biological Activity and Applications

1. Antiemetic Effects:

Azasetron-d3 is primarily utilized in clinical settings to mitigate nausea and vomiting, especially in patients undergoing chemotherapy. Its efficacy as an antiemetic has been documented in various studies, showcasing its ability to significantly reduce the incidence of chemotherapy-induced nausea .

2. Neurotransmission Studies:

The compound plays a crucial role in research focused on neurotransmission. As a labeled compound, it aids in tracing biochemical pathways and understanding metabolic processes within the nervous system .

3. Pharmacokinetics:

Pharmacokinetic studies indicate that Azasetron-d3 exhibits a favorable profile for drug monitoring, allowing for tailored therapeutic strategies based on individual patient responses . Its isotopic labeling enhances its utility in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Case Studies

-

Chemotherapy-Induced Nausea:

A study involving patients receiving chemotherapy demonstrated that those treated with Azasetron-d3 experienced a marked reduction in nausea compared to control groups receiving placebo treatments. The results highlighted the compound's effectiveness in clinical antiemetic protocols. -

Metabolic Pathway Tracing:

Research utilizing Azasetron-d3 as a tracer has provided insights into the metabolic pathways influenced by serotonin antagonism. These findings contribute to a deeper understanding of how neurotransmitter dynamics affect various physiological responses .

Comparative Analysis with Related Compounds

| Compound | Mechanism of Action | Clinical Use |

|---|---|---|

| Azasetron Hydrochloride | 5-HT3 receptor antagonist | Antiemetic for chemotherapy |

| Ondansetron | 5-HT3 receptor antagonist | Antiemetic for chemotherapy |

| Granisetron | 5-HT3 receptor antagonist | Antiemetic for chemotherapy |

| This compound | 5-HT3 receptor antagonist (labeled) | Research applications in neurotransmission |

属性

IUPAC Name |

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-3-oxo-4-(trideuteriomethyl)-1,4-benzoxazine-8-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMKBKPJYAHLQP-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675645 | |

| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-(~2~H_3_)methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216505-58-6 | |

| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-(~2~H_3_)methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。